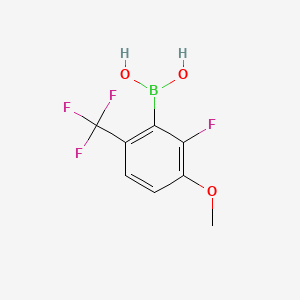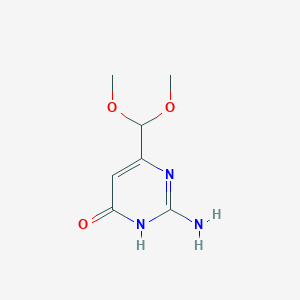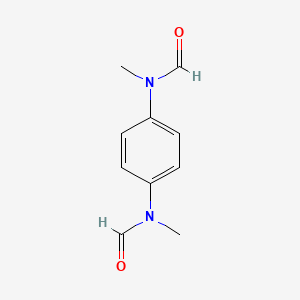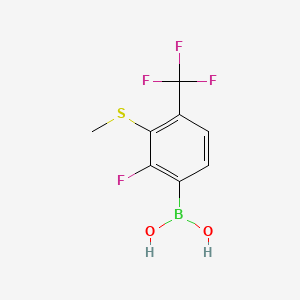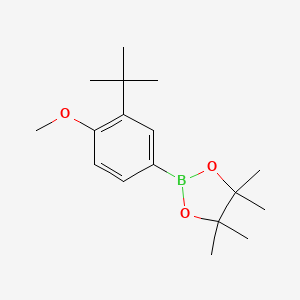
2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with tert-butyl and methoxy groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
The synthesis of 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-(tert-butyl)-4-methoxyphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is typically performed at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
化学反应分析
2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: It can be reduced to yield corresponding boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
作用机制
The mechanism of action of 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The tert-butyl and methoxy groups on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions.
相似化合物的比较
Similar compounds to 2-(3-(Tert-butyl)-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include other boronic acids and boronate esters used in Suzuki-Miyaura coupling reactions. Some examples are:
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane
Compared to these compounds, this compound offers unique reactivity due to the presence of the tert-butyl group, which can provide steric hindrance and influence the overall reaction outcome .
属性
分子式 |
C17H27BO3 |
|---|---|
分子量 |
290.2 g/mol |
IUPAC 名称 |
2-(3-tert-butyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H27BO3/c1-15(2,3)13-11-12(9-10-14(13)19-8)18-20-16(4,5)17(6,7)21-18/h9-11H,1-8H3 |
InChI 键 |
VJWRAWMNKCCPRA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


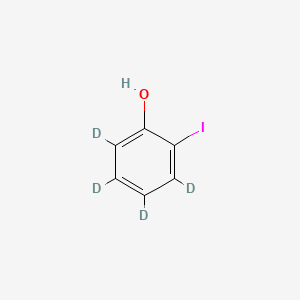
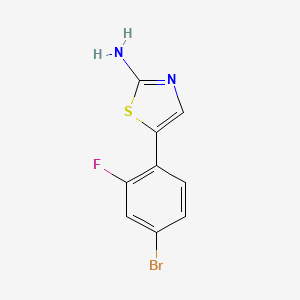
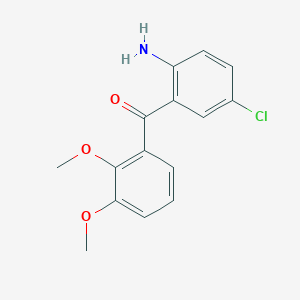
![Methyl(2-methyl-[1,1'-biphenyl]-4-yl)sulfane](/img/structure/B14021085.png)
![(4aR,6S,7R,8S,8aS)-6-(4-methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B14021092.png)
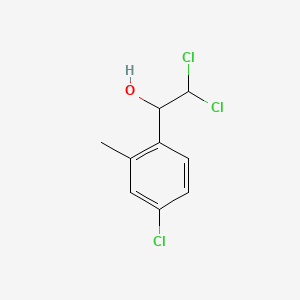
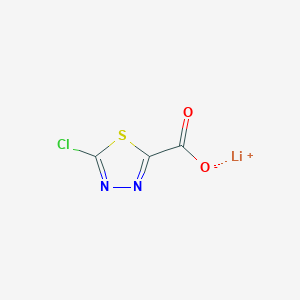
![1-(6-Chloropyridin-3-yl)-1,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B14021109.png)
